molecular formula C9H11N3 B6358528 [(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine CAS No. 1553896-81-3

[(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine

Cat. No.: B6358528
CAS No.: 1553896-81-3
M. Wt: 161.20 g/mol
InChI Key: WGFNFPALXWYBHC-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Pyrazolo[1,5-a]pyridine (B1195680) Scaffold in Organic Chemistry

The pyrazolo[1,5-a]pyridine scaffold is a fused aromatic heterocyclic system containing a pyrazole (B372694) ring fused to a pyridine (B92270) ring. The first report of this ring system dates back to 1948, marking its entry into the field of organic chemistry. researchgate.nettandfonline.com For several decades, studies primarily focused on the synthesis and basic chemical reactivity of these compounds. nih.gov Early synthetic strategies often involved the cyclization of appropriate precursor molecules to construct the fused bicyclic system. nih.gov

The significance of the pyrazolo[1,5-a]pyridine scaffold, however, grew substantially in the 1980s and 1990s as its wide-ranging biological activities became more apparent. nih.gov This versatile structure is now recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov Its rigid, planar geometry and the specific arrangement of nitrogen atoms allow its derivatives to act as effective bioisosteres of purines, enabling them to interact with a variety of biological targets, particularly the ATP-binding sites of kinases. nih.gov This has led to the development of numerous compounds with significant therapeutic potential. A notable example of a drug incorporating this scaffold is Selpercatinib, an FDA-approved kinase inhibitor for treating certain types of cancer. nih.gov The scaffold's utility extends beyond medicine into materials science, where its derivatives are explored for their unique photophysical properties. researchgate.netnih.gov

Structural Features and Nomenclature of [(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine

The compound of interest, this compound, is a specific derivative of the parent pyrazolo[1,5-a]pyridine core. Its structure is characterized by the foundational bicyclic system with two specific substitutions.

Core Scaffold : The pyrazolo[1,5-a]pyridine ring system is a planar, aromatic heterocycle. It consists of a five-membered pyrazole ring fused with a six-membered pyridine ring.

Substituents :

A methyl group (-CH₃) is attached to position 4 of the pyrazolo[1,5-a]pyridine ring.

A methylamine (B109427) group (-CH₂NH₂) is attached to position 3 of the ring.

The formal IUPAC name for this compound is (4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanamine . Its structural and chemical properties are summarized in the table below.

PropertyValue
CAS Number 1553896-81-3 bldpharm.com
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
IUPAC Name (4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanamine

Overview of Current Research Trajectories for Pyrazolo[1,5-a]pyridine Systems

Current research on pyrazolo[1,5-a]pyridine systems is vibrant and predominantly focused on their applications in medicinal chemistry and, to a growing extent, materials science.

In the realm of drug discovery , the primary trajectory involves the design and synthesis of derivatives as potent and selective inhibitors of various protein kinases, which are crucial targets in oncology. rsc.org Extensive research has demonstrated that compounds based on this scaffold can effectively inhibit kinases such as Tropomyosin receptor kinases (Trk), Cyclin-dependent kinase 2 (CDK2), and Phosphoinositide 3-kinases (PI3K). mdpi.comacs.orgnih.gov The development of dual inhibitors, which can target multiple kinases simultaneously, is an emerging strategy to overcome drug resistance in cancer therapy. nih.gov Beyond kinase inhibition, pyrazolo[1,5-a]pyridine derivatives are being investigated as antagonists for other biological targets, including the Aryl Hydrocarbon Receptor (AHR), which plays a role in immunology and cancer. rsc.org

Another significant research avenue is in materials science , where the unique photophysical properties of the pyrazolo[1,5-a]pyridine core are being exploited. nih.govnbinno.com Researchers are developing novel fluorescent probes based on this scaffold for applications in biological imaging, such as detecting pH changes within cells. rsc.org The tunable nature of their absorption and emission spectra, achieved by modifying substituents on the ring system, makes them excellent candidates for chemosensors and components in organic light-emitting devices (OLEDs). nbinno.com Synthetic organic chemistry continues to support these trajectories by developing more efficient and environmentally friendly methods, such as cross-dehydrogenative coupling reactions, to construct and functionalize the pyrazolo[1,5-a]pyridine ring system. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7-3-2-4-12-9(7)8(5-10)6-11-12/h2-4,6H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFNFPALXWYBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=C(C=N2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 4 Methylpyrazolo 1,5 a Pyridin 3 Yl Methyl Amine

Reactivity of the Pyrazolo[1,5-a]pyridine (B1195680) Heterocyclic System

The pyrazolo[1,5-a]pyridine ring is a fused, rigid, and planar N-heterocyclic system. Its reactivity is a composite of its constituent pyrazole (B372694) and pyridine (B92270) rings, leading to a unique chemical profile that has made it a privileged scaffold in medicinal chemistry and drug discovery. The system's versatility allows for structural modifications at multiple positions through various reaction pathways.

The pyridine moiety within the pyrazolo[1,5-a]pyridine system is generally deactivated towards electrophilic aromatic substitution compared to benzene, a consequence of the electronegative nitrogen atom. However, electrophilic substitutions are possible under specific conditions, with the regioselectivity being highly dependent on the reagents used.

For the parent pyrazolo[1,5-a]pyrimidine (B1248293) system, which offers insights into the reactivity of the related pyridine analogue, nitration with a mixture of nitric and sulfuric acids results in substitution at the 3-position (on the pyrazole ring). In contrast, using nitric acid in acetic anhydride (B1165640) leads to the 6-nitro compound, demonstrating substitution on the six-membered ring. Bromination tends to occur at the 3-position, followed by the 6-position to yield a dibromo species. Molecular orbital calculations suggest that the reacting species in a strongly acidic medium is the 1-protonated entity, which directs electrophiles to the 3- and 6-positions.

Nucleophilic aromatic substitution (NAS) is a common strategy for functionalizing the pyridine portion of the scaffold, particularly at the 5- and 7-positions. This is typically achieved by first installing a good leaving group, such as a halogen, at these positions. For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) can undergo selective nucleophilic substitution. The chlorine atom at the 7-position exhibits strong reactivity, allowing for its displacement by nucleophiles like morpholine (B109124) in the presence of a base at room temperature. This selective reactivity is widely employed in medicinal chemistry to introduce diverse structural motifs, including aromatic amines, alkylamines, and alkoxides.

Summary of Substitution Reactions on the Pyrazolo[1,5-a]pyridine Core
Reaction TypePosition(s)Typical ReagentsReference
Electrophilic Substitution (Nitration)Position 6HNO₃ / Acetic Anhydride
Electrophilic Substitution (Bromination)Position 3, then 6Br₂
Nucleophilic Aromatic SubstitutionPositions 5 and 7Alkylamines, Aromatic Amines, Alkoxides (on halo-substituted substrates)

The pyrazolo[1,5-a]pyridine ring system is generally stable under many oxidative and reductive conditions, with transformations often occurring on peripheral substituents rather than the core itself.

Reductive strategies have been employed to modify substituents on the ring. For example, 5-amino-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidines can be reduced to form 1,2-diamine systems, providing a route to amines at the 6-position that are not easily accessible through common substitution reactions.

In terms of oxidative transformations, methods have been developed that involve the formation of the heterocyclic system itself through oxidative processes. An efficient synthesis of pyrazolo[1,5-a]pyridine derivatives involves an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling (CDC) reaction. A proposed mechanism involves the activation of an N-amino-2-iminopyridine by acetic acid, followed by nucleophilic addition of a β-dicarbonyl compound. The resulting adduct then undergoes oxidative dehydrogenation with molecular oxygen, leading to cyclization and formation of the fused aromatic ring system. This highlights the ring's stability to certain oxidative conditions once formed.

Reactions Involving the Amine Functionality

The primary aliphatic amine group, -CH₂NH₂, is a key site of reactivity in [(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine. It can undergo a variety of transformations, including functionalization at the nitrogen atom, complete removal and replacement of the amino group, and functionalization at the adjacent carbon atom.

N-Alkylation is a fundamental transformation for primary amines. Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. However, selective mono-alkylation can be achieved. One strategy involves using amine hydrobromides and alkyl bromides under controlled deprotonation/protonation conditions, where the reactant primary amine is selectively deprotonated for reaction while the newly formed secondary amine remains protonated and unreactive. Transition metal catalysts, such as commercially available ruthenium and novel cobalt(II) complexes, are also effective for the N-alkylation of amines with alcohols under mild conditions.

N-Acylation is a widely used reaction to form amides, often employed to protect the amine group during multi-step syntheses. This transformation is commonly carried out using acylating agents like acid chlorides or anhydrides. Milder and more efficient methods have been developed to promote this reaction. For instance, iodine can catalyze the quantitative N-acylation of primary amines with acyl chlorides under solvent-free conditions at room temperature. Another approach utilizes benzotriazole (B28993) chemistry for a straightforward and mild synthesis of amides in water, which is environmentally friendly and proceeds with high yields. Esters can also serve as the acyl source in the presence of a catalytic amount of acetic acid.

Selected Methods for N-Functionalization of Primary Amines
TransformationReagentsCatalyst/ConditionsKey FeaturesReference
N-AlkylationAlkyl BromidesCompetitive deprotonation/protonationSelective mono-alkylation
N-AlkylationPrimary AlcoholsRu-based complexMild conditions
N-AcylationAcetyl Chloride / Benzoyl ChlorideIodine / Solvent-free, RTRapid, high-yielding, mild
N-AcylationN-protected aminoacylbenzotriazoleWater / Microwave or RTEnvironmentally benign, cost-efficient
N-AcylationEthyl Acetate / Butyl AcetateAcetic Acid (catalytic)Uses cheap, simple reagents

Primary amines, while abundant, are often difficult to interconvert to other functional groups in a single step. Recent advances have established direct deaminative functionalization strategies that overcome this challenge. A key method involves the use of an anomeric amide reagent to facilitate a deaminative carbon-centered radical formation process.

This process begins with the formation of an isodiazene intermediate from the primary amine. This intermediate then decomposes to generate a carbon-centered radical at the site of the former amine. This radical can be trapped by various reagents, enabling the direct conversion of the amine to a wide range of other functionalities, including bromides, chlorides, iodides, phosphates, thioethers, and alcohols. This methodology is notable for its mild reaction conditions and remarkable tolerance for other functional groups, making it suitable for late-stage modifications of complex molecules.

Selective functionalization of the C-H bond at the carbon atom alpha to a primary amine (the α-position) is challenging due to the high reactivity of the N-H bonds and the potential for over-oxidation of the amine. However, innovative strategies have been developed to achieve this transformation.

One approach utilizes carbon dioxide (CO₂) as a transient activator. CO₂ reacts with the primary amine to form a carbamate (B1207046) in situ. This not only serves as a temporary protecting group that inhibits undesired N-alkylation but also promotes selective intermolecular hydrogen atom transfer (HAT) from the α-position. This is facilitated by an electrostatically favorable interaction between the negatively charged carbamate and a positively charged quinuclidinium radical catalyst. This allows for the direct α-alkylation of primary amines.

Another strategy involves quinone-catalyzed oxidative functionalization. This process proceeds through a sequential oxidation of the amine to an imine intermediate, followed by the nucleophilic addition of a suitable reagent to the α-position of the imine. These methods provide powerful tools for elaborating the carbon skeleton adjacent to the amine functionality.

Advanced Spectroscopic and Analytical Characterization of 4 Methylpyrazolo 1,5 a Pyridin 3 Yl Methyl Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For [(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine, both one-dimensional and two-dimensional NMR techniques are employed to unambiguously assign its complex structure.

High-resolution 1D NMR spectroscopy offers a precise look at the electronic environment of hydrogen, carbon, and nitrogen atoms within the molecule.

¹H NMR: The proton NMR spectrum of the pyrazolo[1,5-a]pyridine (B1195680) core typically displays signals in the aromatic region (δ 6.0–8.5 ppm). semanticscholar.orgmdpi.com For this compound, the protons on the pyridine (B92270) ring are expected to appear as distinct multiplets, with their specific chemical shifts and coupling constants dictated by their position relative to the nitrogen atom and the fused pyrazole (B372694) ring. The methyl group at the 4-position would present as a singlet in the upfield region, typically around δ 2.5 ppm. mdpi.com The methylene protons of the aminomethyl group at the 3-position would likely appear as a singlet, while the amine protons would give rise to a broad singlet, the position of which can be influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Aromatic carbons of the pyrazolo[1,5-a]pyridine system are expected to resonate in the δ 97–160 ppm range. semanticscholar.orgacs.org The quaternary carbons at the ring fusion and substitution points will show distinct chemical shifts. The methyl carbon at C4 is anticipated to have a signal in the upfield region (δ 14–25 ppm). mdpi.com The methylene carbon of the aminomethyl substituent would also be found in the aliphatic region of the spectrum.

¹⁵N NMR: Nitrogen-15 (B135050) NMR, although less commonly used due to lower natural abundance and sensitivity, can provide valuable information about the nitrogen atoms in the heterocyclic rings and the primary amine. The pyrazole and pyridine nitrogens would exhibit characteristic chemical shifts that can confirm the ring structure and hybridization state. The amine nitrogen would have a chemical shift typical for a primary amine. Studies on related pyrazole derivatives have shown that ¹⁵N NMR is a powerful tool for structural assignment. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring Protons6.5 - 8.5110 - 150
Pyrazole Ring Proton7.0 - 8.0100 - 145
CH₃ (at C4)~2.515 - 25
CH₂ (aminomethyl)3.5 - 4.540 - 50
NH₂1.5 - 3.0 (broad)-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connectivity of the protons on the pyridine ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on the already assigned proton spectrum. For instance, the signal for the methyl protons would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This technique is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations between the methyl protons at C4 and the carbons of the pyridine ring would confirm the position of the methyl group. Similarly, correlations from the methylene protons of the aminomethyl group to carbons in the pyrazole ring would verify its point of attachment. The use of HMBC has been instrumental in confirming the structure of various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron impact (EI) or electrospray ionization (ESI) would be used. The molecular ion peak (M⁺) would confirm the molecular weight of the compound.

The fragmentation pattern provides structural clues. Common fragmentation pathways for related heterocyclic systems involve the loss of small, stable molecules or radicals. For the target compound, one would expect to see fragmentation corresponding to the loss of the aminomethyl group or cleavage of the heterocyclic rings. The analysis of fragmentation patterns is a key tool in the structural elucidation of complex heterocyclic compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. The C-H stretching of the aromatic and aliphatic groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazolo[1,5-a]pyridine ring would likely appear in the 1500-1650 cm⁻¹ region. semanticscholar.orgacs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum, which would be useful for characterizing the pyrazolo[1,5-a]pyridine core.

Table 2: Expected IR Absorption Frequencies for [(4-Methylpyrazolo[1,5-a)pyridin-3-yl)methyl]amine

Functional Group Expected Frequency Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C=N / C=C Stretch (Aromatic)1500 - 1650

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amine group. The crystal structures of numerous pyrazolo[1,5-a]pyrazine derivatives have been successfully determined, providing valuable structural insights. nih.gov

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. clariant.comintertek.com For this compound, with a molecular formula of C₉H₁₁N₃, the theoretical elemental composition can be calculated. nih.gov Experimental results from a CHN analyzer that are in close agreement with the theoretical values provide strong evidence for the compound's purity and elemental composition.

Table 3: Theoretical Elemental Analysis for C₉H₁₁N₃

Element Theoretical Percentage
Carbon (C)67.06%
Hydrogen (H)6.88%
Nitrogen (N)26.07%

Derivatives, Analogs, and Structure Reactivity/interaction Relationship Srir Studies

Synthesis of Structurally Modified Pyrazolo[1,5-a]pyridine (B1195680) Analogs

The synthesis of structurally modified pyrazolo[1,5-a]pyridine analogs is achieved through a variety of synthetic methodologies, allowing for the introduction of a wide range of substituents at various positions of the bicyclic core. These methods provide access to a diverse library of compounds for further study.

One common and effective strategy is the cyclocondensation reaction between 3-substituted-5-amino-1H-pyrazoles and β-dicarbonyl compounds or their equivalents. nih.gov This approach allows for the regioselective formation of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system, with the substituents on the final product being determined by the nature of the starting materials. For instance, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds can be catalyzed by acids or bases to facilitate the formation of the fused ring. nih.gov

Another versatile method involves cross-dehydrogenative coupling (CDC) reactions . An efficient synthesis of uniquely substituted pyrazolo[1,5-a]pyridine derivatives has been developed using an acetic acid and molecular oxygen-promoted CDC reaction between N-amino-2-iminopyridines and β-ketoesters or β-diketones. acs.orgnih.gov This method is notable for its high atom economy and catalyst-free conditions. The proposed mechanism involves a formal oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by dehydrative cyclization. nih.gov

Multi-component reactions also offer an efficient route to highly functionalized pyrazolo[1,5-a]pyrimidines. rsc.org These reactions allow for the construction of the complex heterocyclic system in a single step from simple starting materials, which is advantageous for creating chemical libraries. For example, a three-component coupling of aldehydes, aminopyrazoles, and sulfoxonium ylides has been achieved via rhodium(III)-catalyzed imidoyl C–H activation. rsc.org

The modification of a pre-formed pyrazolo[1,5-a]pyridine core is another important strategy. For example, palladium-catalyzed direct C7-H arylation of pyrazolo[1,5-a]azines provides a unified strategy for the synthesis of bi(hetero)aryl structural motifs. researchgate.net Additionally, sequential displacement of halides on a di-substituted pyrazolo[1,5-a]pyrimidine core allows for the introduction of various amines and aryloxy anions. nih.gov

The following table summarizes various synthetic strategies for the preparation of structurally modified pyrazolo[1,5-a]pyridine analogs:

Table 1: Synthetic Strategies for Structurally Modified Pyrazolo[1,5-a]pyridine Analogs
Synthetic Strategy Starting Materials Key Features Reference
Cyclocondensation Reaction 3-substituted-5-amino-1H-pyrazoles and β-dicarbonyl compounds Regioselective formation of the pyrimidine (B1678525) ring. nih.gov
Cross-Dehydrogenative Coupling N-amino-2-iminopyridines and β-ketoesters/β-diketones Catalyst-free, high atom economy. acs.orgnih.gov
Oxidative [3+2] Cycloaddition N-aminopyridines and α,β-unsaturated carbonyl compounds Metal-free conditions. organic-chemistry.org
Multi-component Reactions Aldehydes, aminopyrazoles, and sulfoxonium ylides Rhodium(III)-catalyzed C–H activation. rsc.org
Direct C-H Arylation Pyrazolo[1,5-a]azines and arylating agents Palladium-catalyzed. researchgate.net
Sequential Nucleophilic Aromatic Substitution Dihalogenated pyrazolo[1,5-a]pyrimidines and nucleophiles Stepwise functionalization at different positions. nih.gov

Isotopic Labeling Strategies (e.g., Deuteration) for Mechanistic Probes

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and understanding the metabolic fate of molecules. In the context of pyrazolo[1,5-a]pyridines, isotopic labeling, particularly with deuterium (B1214612) (²H) and nitrogen-15 (B135050) (¹⁵N), can provide valuable insights into their chemical reactivity and transformations.

While specific studies on the isotopic labeling of [(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine are not extensively detailed in the provided search results, general strategies for labeling the constituent pyridine (B92270) ring are well-established and can be applied to this system. A recently developed innovative approach for accessing labeled pyridines involves a nitrogen isotope exchange (NIE) reaction based on a Zincke activation strategy . nih.govchemrxiv.orgchemrxiv.org This method allows for the incorporation of ¹⁵N into the pyridine ring of a wide range of derivatives, including pharmaceuticals. nih.govchemrxiv.org This strategy could potentially be adapted to introduce ¹⁵N into the pyrazolo[1,5-a]pyridine core, which would be invaluable for mechanistic studies of reactions involving the pyridine nitrogen.

Hydrogen isotope exchange (HIE) is a common technique for introducing deuterium or tritium (B154650) into pyridine scaffolds. chemrxiv.orgnih.gov This can be particularly useful for probing the reactivity of C-H bonds within the pyrazolo[1,5-a]pyridine system. For example, deuteration at specific positions can help to determine whether a particular C-H bond is broken in the rate-determining step of a reaction, a concept known as the kinetic isotope effect.

The application of these labeling strategies to pyrazolo[1,5-a]pyridine derivatives can be envisioned in several ways:

Mechanistic Elucidation: By selectively labeling different positions of the pyrazolo[1,5-a]pyridine core, it is possible to track the movement of atoms during a chemical transformation, thereby providing strong evidence for a proposed reaction mechanism.

Spectroscopic Analysis: Isotopic labeling can simplify complex NMR spectra, aiding in the structural elucidation of reaction products and intermediates. For example, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atoms in the heterocyclic system.

While the direct application of these isotopic labeling strategies to this compound requires further investigation, the existing methodologies for labeling pyridines provide a strong foundation for future studies aimed at understanding the intricate chemical behavior of this class of compounds.

Systematization of Structure-Reactivity/Interaction Relationships within the Pyrazolo[1,5-a]pyridine Class (excluding biological activity)

The systematic modification of the pyrazolo[1,5-a]pyridine scaffold allows for the investigation of structure-reactivity relationships, providing insights into how different substituents influence the chemical properties and non-covalent interactions of these molecules.

The electronic properties of the pyrazolo[1,5-a]pyridine system are highly tunable through the introduction of electron-donating or electron-withdrawing groups. rsc.org For instance, substitutions at various positions on the pyrazole (B372694) or pyridine rings can significantly alter the electron density distribution within the aromatic system. nih.gov This, in turn, affects the reactivity of the molecule towards electrophilic or nucleophilic attack.

The introduction of different functional groups also influences the intermolecular interactions of pyrazolo[1,5-a]pyridine derivatives. For example, the presence of hydrogen bond donors and acceptors can lead to the formation of specific supramolecular structures in the solid state or in solution. nih.gov The planar and rigid nature of the fused ring system provides a well-defined scaffold for studying π-π stacking interactions. nih.gov

A study on the dearomatization of the pyrimidine ring in a pyrazolo[1,5-a]pyrimidine derivative through reduction showed that the presence of substituents at positions 5 and 7 complicates the reaction products, leading to the formation of different stereoisomers. mdpi.com This highlights how the substitution pattern can influence the stereochemical outcome of a reaction.

The following table summarizes the influence of structural modifications on the chemical reactivity and interactions of pyrazolo[1,5-a]pyridines:

Table 2: Structure-Reactivity/Interaction Relationships in Pyrazolo[1,5-a]pyridines
Structural Modification Effect on Reactivity/Interaction Rationale Reference
Introduction of electron-donating/withdrawing groups Alters susceptibility to electrophilic/nucleophilic attack. Modifies the electron density distribution in the aromatic system. nih.govrsc.org
Presence of hydrogen bond donors/acceptors Influences intermolecular interactions and crystal packing. Facilitates the formation of hydrogen bonds. nih.gov
Substituents at positions 5 and 7 Affects the stereochemical outcome of reduction reactions. Steric and electronic effects of the substituents guide the approach of the reducing agent. mdpi.com
Aryl substituents Can participate in π-π stacking interactions. The planar aromatic rings can interact with each other. nih.gov

Advanced Applications and Functional Roles of Pyrazolo 1,5 a Pyridine Derivatives Excluding Direct Biological or Clinical Applications

Utilization as Ligands in Coordination Chemistry and Catalysis

Functionalized pyrazole (B372694) derivatives are frequently utilized as ligands in coordination chemistry and for metal-catalyzed reactions. researchgate.net The nitrogen atoms in the pyrazolo[1,5-a]pyridine (B1195680) ring system can act as donor sites, allowing for the formation of stable complexes with various metal ions. These coordination compounds can exhibit interesting properties and have applications in catalysis and the development of novel materials. researchgate.net

Design of Metal-Organic Framework (MOF) Components

While specific examples of "[(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine" being used in Metal-Organic Frameworks (MOFs) are not documented, the broader class of pyrazole-based ligands is instrumental in the design of MOFs. For instance, pyrazolide-based MOFs have been rationally designed and synthesized for selective catalysis. acs.org The nitrogen-rich pyrazole rings serve as effective linkers to connect metal clusters, forming porous structures with high surface areas and tunable properties. nih.gov These materials have shown potential in gas storage and separation. acs.org A bimetallic MOF based on Fe and Co has been synthesized and functionalized with phosphorous acid tags to create a porous acidic catalyst for the synthesis of pyrazolo[4,3-e]pyridine derivatives. nih.gov This highlights the potential of incorporating pyrazole-containing moieties into MOFs to create functional materials.

Catalytic Promoters in Organic Transformations

The coordination of pyrazolo[1,5-a]pyridine derivatives to metal centers can modulate the metal's electronic properties and steric environment, leading to enhanced catalytic activity and selectivity. For example, a nano-magnetic metal-organic framework based on Fe3O4 has been used as a catalyst in the synthesis of pyrazolo[3,4-b]pyridines. nih.gov This catalyst demonstrated high yields under solvent-free conditions, showcasing the potential of pyrazole-based systems in heterogeneous catalysis. nih.gov Furthermore, palladium(II)-catalyzed C-H bond activation has been employed for the direct cross-dehydrogenative coupling of pyrazolo[1,5-a]pyridine precursors, indicating the role of this scaffold in facilitating catalytic transformations. researchgate.net

Applications in Material Science

The significant photophysical properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have led to their growing application in material science. nih.govencyclopedia.pub These compounds often exhibit strong fluorescence with high quantum yields, making them suitable for various optical applications. researchgate.netrsc.org

The tunability of their photophysical properties through strategic modification of substituents allows for the development of materials with tailored absorption and emission characteristics. nbinno.com This makes them promising candidates for use in organic light-emitting devices (OLEDs) and as fluorescent labels. nbinno.com The introduction of electron-donating groups at specific positions on the pyrazolo[1,5-a]pyrimidine ring has been shown to enhance absorption and emission, leading to brighter and more photostable materials. nbinno.comrsc.org

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their tunable photophysical properties and simpler, greener synthetic methodologies compared to other commercial probes. researchgate.netrsc.org The stability of these compounds is comparable to commercial probes like coumarin-153 and rhodamine 6G. researchgate.netrsc.org

Probes for Chemical Processes

The sensitivity of the fluorescence of pyrazolo[1,5-a]pyridine derivatives to their local environment makes them excellent candidates for the development of chemical sensors. researchgate.netresearchgate.net

A novel fluorescent probe based on a pyrazolo[1,5-a]pyridine derivative has been developed for the detection of pH in acidic conditions. nih.govrsc.org This probe exhibits a rapid response, high quantum yield, and high selectivity and sensitivity. nih.govrsc.org The sensing mechanism is based on the change in the intramolecular charge transfer (ICT) process upon protonation. nih.govrsc.org

Furthermore, an integrated pyrazolo[1,5-a]pyrimidine–hemicyanine system has been synthesized and utilized as a colorimetric and fluorometric chemosensor for the detection of cyanide ions in aqueous solutions. researchgate.net This probe demonstrated high selectivity and detection limits well below the maximum concentration permitted for drinking water by the World Health Organization. researchgate.net

A new fluorescent core skeleton called fluoremidine, which contains a pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525), has been discovered and used to design a fluorescent probe for visualizing lipid droplets in living cells. researchgate.net This probe exhibits turn-on fluorescence in a lipophilic environment. researchgate.net

Q & A

Q. What are the critical considerations for optimizing the synthesis of [(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine?

Synthesis optimization requires careful selection of reagents, solvents, and reaction conditions. For pyrazolo[1,5-a]pyridine derivatives, fluorinated aromatic precursors (e.g., 4-fluorophenyl derivatives) and methoxy-substituted phenyl groups are often used to build the core structure . Key parameters include:

  • Temperature control : Reactions typically require reflux conditions (e.g., dichloromethane at 40–60°C) to prevent side reactions .
  • Catalysts : Triethylamine or similar bases are critical for facilitating condensation reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents improve crystallization .
    Yield improvements often involve iterative adjustments to these parameters, monitored via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

A multi-technique approach is essential:

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positioning, particularly distinguishing methyl groups at C4 and C3 .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
  • HPLC : Quantifies purity (>95% is typical for pharmacological studies) and identifies byproducts from competing reaction pathways .

Q. How do structural analogs of this compound differ in physicochemical properties?

Modifications to the pyrazolo[1,5-a]pyridine core significantly alter properties:

Modification Impact Example
Methyl group at C4 Enhances lipophilicity (logP ↑), improving membrane permeability4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl derivatives
Fluorine substitution Increases metabolic stability via reduced CYP450 interaction3-(4-Fluorophenyl) analogs
Aminoethyl side chain Introduces H-bonding capacity, enhancing receptor binding specificityN-[2-(3,4-dimethoxyphenyl)ethyl] derivatives

Advanced Research Questions

Q. How can researchers design experiments to evaluate biological target interactions?

  • In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (KD) for receptors (e.g., kinases, GPCRs) .
  • Enzymatic inhibition : Test IC50 values against target enzymes (e.g., phosphodiesterases) under physiological pH and temperature .
  • Cellular uptake studies : Radiolabel the compound (e.g., with 14C) to quantify intracellular accumulation in target tissues .
    Controlled variables include solvent choice (DMSO concentration <0.1% to avoid cytotoxicity) and use of positive/negative controls .

Q. What computational strategies predict the binding affinity of derivatives?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with experimental IC50 values to prioritize synthetic targets .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .

Q. How should discrepancies in biological activity data between analogs be resolved?

  • Reproducibility checks : Standardize assay conditions (e.g., buffer pH, incubation time) across labs .
  • Metabolic profiling : Use LC-MS to identify degradation products or active metabolites that may confound results .
  • Crystallographic analysis : Resolve structural differences (e.g., tautomerism in pyrazolo rings) that alter binding modes .

Q. What strategies mitigate challenges in regioselective functionalization?

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to selectively deprotonate the C3 methyl group for halogenation .
  • Protecting groups : Temporarily block reactive sites (e.g., amine groups with Boc) during multi-step syntheses .
  • Microwave-assisted synthesis : Accelerate reaction kinetics to favor desired regioisomers .

Methodological Guidelines

  • Synthetic protocols : Prioritize stepwise optimization, as seen in the synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl] derivatives .
  • Data validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using ACD/Labs) to confirm assignments .
  • Ethical reporting : Disclose solvent purity, catalyst batches, and instrumentation calibration details to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.